![molecular formula C16H23NO3S B5800562 N-[2-(1-cyclohexen-1-yl)ethyl]-4-methoxy-3-methylbenzenesulfonamide](/img/structure/B5800562.png)
N-[2-(1-cyclohexen-1-yl)ethyl]-4-methoxy-3-methylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(1-cyclohexen-1-yl)ethyl]-4-methoxy-3-methylbenzenesulfonamide is a compound that has gained significant interest in the scientific community due to its potential applications in various fields, including medicine, agriculture, and materials science. This compound is commonly referred to as "CES" and is a member of the sulfonamide family of compounds.
Mécanisme D'action
The exact mechanism of action of CES is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. Specifically, CES has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory prostaglandins.
Biochemical and Physiological Effects:
CES has been shown to exhibit a number of biochemical and physiological effects. In addition to its anti-inflammatory and analgesic properties, CES has been shown to exhibit antitumor activity, as mentioned earlier. CES has also been shown to exhibit antibacterial and antifungal activity, making it a potential candidate for the treatment of various infectious diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of CES is its versatility. This compound can be easily synthesized and purified, making it a valuable tool for various laboratory experiments. However, one limitation of CES is its relatively low solubility in water, which can make it difficult to work with in certain applications.
Orientations Futures
There are numerous future directions for research involving CES. One potential area of research is the development of new analogs of CES with improved solubility and/or potency. Another potential area of research is the investigation of CES's potential applications in the field of materials science, where it may have applications as a polymer additive or coating material. Finally, further research is needed to fully understand the mechanism of action of CES and its potential applications in medicine and other fields.
Méthodes De Synthèse
The synthesis of CES involves the reaction of 3-methyl-4-methoxybenzenesulfonyl chloride with 2-(1-cyclohexen-1-yl)ethylamine. The reaction is typically carried out in the presence of a base such as triethylamine or pyridine. The resulting product is then purified using various techniques such as column chromatography or recrystallization.
Applications De Recherche Scientifique
CES has been the subject of numerous scientific studies due to its potential applications in various fields. In medicine, CES has been shown to exhibit anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation-related disorders. In addition, CES has been shown to have antitumor activity, making it a potential candidate for cancer treatment.
Propriétés
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-4-methoxy-3-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO3S/c1-13-12-15(8-9-16(13)20-2)21(18,19)17-11-10-14-6-4-3-5-7-14/h6,8-9,12,17H,3-5,7,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCZPJYODQBFXSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NCCC2=CCCCC2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(cyclohex-1-en-1-yl)ethyl]-4-methoxy-3-methylbenzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(4-methoxybenzyl)amino]-2-phenyl-1,3-oxazole-4-carbonitrile](/img/structure/B5800491.png)
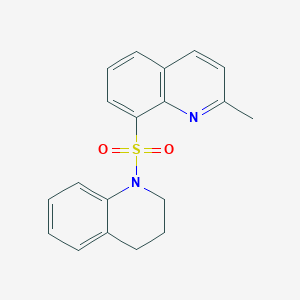

![1-[(4-methylphenyl)acetyl]-1H-1,2,3-benzotriazole](/img/structure/B5800495.png)
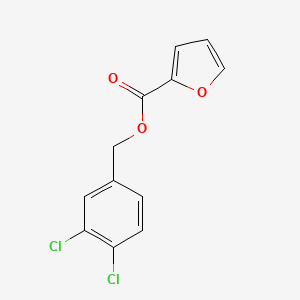
![2-{4-[(5-chloro-2-thienyl)sulfonyl]-1-piperazinyl}pyrimidine](/img/structure/B5800513.png)
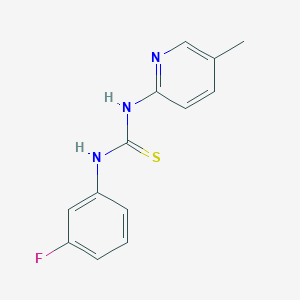
![N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-(2-furyl)acrylamide](/img/structure/B5800524.png)
![2-[5-(3-fluorophenyl)-1H-pyrazol-3-yl]-5-methylphenol](/img/structure/B5800541.png)
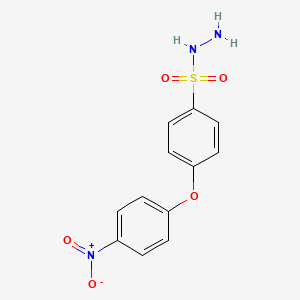
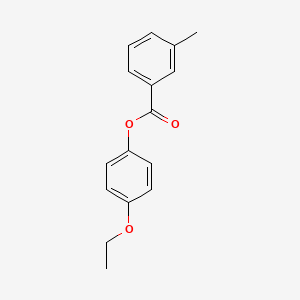

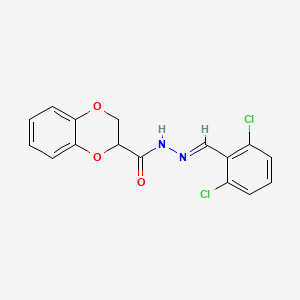
![4-[(3-benzoylphenyl)amino]-4-oxobutanoic acid](/img/structure/B5800582.png)